molecular formula C10H9N3O4S B028833 4-Nitrososulfamethoxazole CAS No. 131549-85-4

4-Nitrososulfamethoxazole

Cat. No.: B028833
CAS No.: 131549-85-4
M. Wt: 267.26 g/mol
InChI Key: GHNQGDUYHCZZPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrososulfamethoxazole typically involves the nitration of sulfamethoxazole. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration of the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrososulfamethoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Nitrososulfamethoxazole involves its interaction with bacterial enzymes. It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of nucleic acids and proteins, leading to the bacteriostatic effect . The molecular targets include dihydropteroate synthase and other enzymes involved in folic acid metabolism .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNQGDUYHCZZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157105
Record name 4-Nitrososulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131549-85-4
Record name 4-Nitrososulfamethoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131549-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrososulfamethoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131549854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrososulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131549-85-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-NITROSOSULFAMETHOXAZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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